Cadmium titanium trioxide Cadmium titanium trioxide
Brand Name: Vulcanchem
CAS No.: 12014-14-1
VCID: VC0080888
InChI: InChI=1S/Cd.3O.Ti/q+2;3*-2;+4
SMILES: [O-2].[O-2].[O-2].[Ti+4].[Cd+2]
Molecular Formula: CdO3Ti
Molecular Weight: 208.278

Cadmium titanium trioxide

CAS No.: 12014-14-1

Cat. No.: VC0080888

Molecular Formula: CdO3Ti

Molecular Weight: 208.278

* For research use only. Not for human or veterinary use.

Cadmium titanium trioxide - 12014-14-1

Specification

CAS No. 12014-14-1
Molecular Formula CdO3Ti
Molecular Weight 208.278
IUPAC Name cadmium(2+);oxygen(2-);titanium(4+)
Standard InChI InChI=1S/Cd.3O.Ti/q+2;3*-2;+4
Standard InChI Key NRQMCDBSHBOGBX-UHFFFAOYSA-N
SMILES [O-2].[O-2].[O-2].[Ti+4].[Cd+2]

Introduction

Basic Information and Chemical Properties

Cadmium titanium trioxide is an inorganic compound comprising cadmium, titanium, and oxygen in a defined stoichiometric ratio. It belongs to the family of mixed metal oxides with properties distinct from its constituent simple oxides.

Chemical Identity and Physical Properties

The fundamental chemical and physical properties of cadmium titanium trioxide are summarized in Table 1:

Table 1: Basic Properties of Cadmium Titanium Trioxide

PropertyValue
Chemical FormulaCdTiO3
CAS Number12014-14-1
Molecular Weight208.28 g/mol
SynonymsCadmium titanate(IV), Cadmium titanate, Cadmium titanium oxide
Hydrogen Bond Acceptor Count3
Topological Polar Surface Area3 Ų
Heavy Atom Count5
Covalently-Bonded Unit Count5

The compound consists of cadmium in the +2 oxidation state and titanium in the +4 oxidation state, combined with oxygen anions . This oxidation state distribution has been confirmed through X-ray photoelectron spectroscopy (XPS) studies, which show characteristic binding energies for Cd²⁺ at 407.6 and 414.3 eV (with spin-orbit splitting of ~6.7 eV) and for Ti⁴⁺ at 460.8 and 466.4 eV (with spin-orbit splitting of ~5.6 eV) .

Regulatory Status

Under the European REACH (Registration, Evaluation, Authorization and Restriction of Chemicals) regulations, cadmium titanium trioxide is listed as a restricted substance, indicating potential hazards associated with its use . This classification primarily stems from the presence of cadmium, which is known to have toxic properties.

Crystalline Structure and Polymorphism

One of the most intriguing aspects of cadmium titanium trioxide is its structural polymorphism – the ability to exist in multiple crystalline forms depending on synthesis conditions and temperature.

Major Crystal Phases

Cadmium titanium trioxide exhibits two major structural phases:

Table 2: Crystal Phases of Cadmium Titanium Trioxide

Crystal PhaseCrystal SystemSpace GroupFormation ConditionsReferences
IlmeniteRhombohedralR-3 (#148)Low temperature synthesis
PerovskiteOrthorhombicPnma (#62)High temperature synthesis, cooled to room temperature
New Hexagonal PhaseHexagonalNot fully determinedHydrothermal synthesis at 120°C

The ilmenite phase features a rhombohedral structure with lattice parameters aR = 5.8075(2) Å and αR = 53.72(2)°. In this structure, alternating layers of edge-sharing CdO6 and TiO6 octahedra are arranged along the111R direction with a 1:1 long-range ordering pattern . This phase typically contains two molecules per unit cell (Z = 2).

The perovskite phase adopts an orthorhombic structure at room temperature. When cooled below approximately 85K, this phase undergoes a ferroelectric transition to a polar orthorhombic structure .

Novel Hexagonal Phase

The composition of this new phase has been confirmed to maintain the CdTiO3 stoichiometry with the expected oxidation states of the constituent elements. Upon thermal treatment, this phase transforms to the ilmenite structure at 700°C and further to the perovskite structure at 1050°C .

Synthesis Methods and Preparation Techniques

Several synthetic routes have been developed for producing cadmium titanium trioxide, each resulting in materials with different characteristics and properties.

Hydrothermal Synthesis

Hydrothermal synthesis has emerged as a prominent method for preparing cadmium titanium trioxide with controlled morphology and crystalline phase. This approach typically involves:

  • Preparation of precursor solutions containing cadmium and titanium sources

  • Reaction in an autoclave under elevated temperature and pressure

  • Post-synthesis treatments such as washing, drying, and optional annealing

Other Synthesis Approaches

Alternative methods for synthesizing cadmium titanium trioxide include:

  • Solid-state reactions involving high-temperature calcination of mixed oxide precursors

  • Chemical bath deposition techniques, particularly for thin films or heterostructures

  • High-energy ball milling, which has been shown to produce nearly spherical particles with a mean diameter of approximately 118 nm

Each synthesis method can yield materials with different morphologies, particle sizes, and crystalline phases, allowing researchers to tailor the properties of CdTiO3 for specific applications.

Electronic and Ferroelectric Properties

The electronic structure and associated properties of cadmium titanium trioxide have been extensively studied, revealing interesting ferroelectric behavior and dielectric characteristics.

Ferroelectric Behavior

Unlike the structurally similar calcium titanate (CaTiO3), which maintains a paraelectric state at all temperatures, cadmium titanium trioxide exhibits ferroelectric phase transitions at low temperatures. This difference has been investigated through first-principles calculations of phonon dispersions .

The fundamental difference between CdTiO3 and CaTiO3 lies in their phonon structures. Ferroelectric CdTiO3 shows soft mode phonons at the Γ point in its room temperature phase (orthorhombic Pnma), whereas CaTiO3 shows no such soft modes . These soft modes are crucial for ferroelectric behavior as they indicate lattice instabilities that lead to spontaneous polarization.

The ferroelectric phase transition in CdTiO3 occurs at approximately 85K, where the material transitions from the paraelectric orthorhombic Pnma phase to a ferroelectric phase. First-principles calculations have identified two potential ferroelectric phases: Pna21 and P21ma, with the former being energetically favored as the ground state .

Pressure and Strain Effects

First-principles calculations have revealed that the ferroelectric properties of cadmium titanium trioxide are highly sensitive to pressure and strain:

  • Compressive strain: A 2% compression of the crystal lattice suppresses all soft modes, stabilizing the paraelectric Pnma phase and preventing ferroelectric transitions

  • Tensile strain: A 2% expansion of the lattice enhances the soft modes and can potentially stabilize additional ferroelectric phases such as P21ma

This pressure sensitivity suggests that the ferroelectric properties of CdTiO3 could potentially be tuned through strain engineering, offering opportunities for materials design in electronic applications.

Dielectric Properties

Studies on the infrared complex dielectric function of ilmenite-type cadmium titanium trioxide have provided insights into its electronic structure and optical properties . The calculated Born effective charges for Ti (+7.8) and O (-6.1) along the polarization direction are significantly larger than their formal charges, indicating a strong polarizability and contributing to the material's dielectric response .

The spontaneous polarization calculated from these Born effective charges is approximately 0.28 C/m², which aligns well with experimental measurements . This relatively large polarization underlies the ferroelectric behavior of CdTiO3 and suggests potential applications in electronic devices.

Characterization Techniques and Research Findings

Multiple analytical techniques have been employed to investigate the structural, morphological, and electronic properties of cadmium titanium trioxide.

X-ray Diffraction Studies

X-ray diffraction (XRD) has been crucial for identifying and characterizing the different crystalline phases of cadmium titanium trioxide. Le Bail refinement of XRD patterns has confirmed the rhombohedral space group R-3 for the ilmenite phase and has allowed precise determination of lattice parameters .

XRD analysis has also been used to track phase transformations during thermal treatment, such as the transition from the new hexagonal phase to the ilmenite phase at 700°C and further to the perovskite phase at 1050°C .

Electron Microscopy and Spectroscopy

Scanning electron microscopy (SEM) has revealed that high-energy ball milling synthesis can produce nearly spherical CdTiO3 particles with diameters ranging from 40 to 280 nm, with a mean particle size of approximately 118 nm .

X-ray photoelectron spectroscopy (XPS) has confirmed the oxidation states of Cd²⁺ and Ti⁴⁺ in CdTiO3, showing characteristic binding energies and spin-orbit splitting patterns. XPS studies have also revealed the presence of surface species including adsorbed OH groups .

Computational Studies

First-principles calculations based on density functional theory (DFT) have provided valuable insights into the electronic structure, phonon dynamics, and ferroelectric properties of cadmium titanium trioxide .

These computational studies have:

  • Explained the difference in ferroelectric behavior between CdTiO3 and CaTiO3

  • Identified the soft mode phonons responsible for ferroelectric transitions

  • Predicted the effects of pressure and strain on phase stability

  • Calculated the spontaneous polarization and Born effective charges

The agreement between computational predictions and experimental observations underscores the power of theoretical approaches in understanding and predicting the properties of complex materials like CdTiO3.

Future Research Perspectives and Challenges

Research on cadmium titanium trioxide continues to evolve, with several promising directions and challenges ahead.

Expanding Fundamental Understanding

Further fundamental research is needed to fully understand:

  • The detailed structural characteristics of the newly discovered hexagonal phase

  • The mechanisms of phase transitions between different crystal structures

  • The effects of doping and substitution on the properties of CdTiO3

  • The surface chemistry and interfacial properties in composite materials

Bridging the Gap to Applications

Converting the promising research findings into practical applications requires addressing several challenges:

  • Scaling up synthesis methods while maintaining precise control over structure and properties

  • Improving the stability and durability of CdTiO3-based materials under operational conditions

  • Enhancing the performance of composite materials through optimized design

  • Developing cost-effective manufacturing processes for potential commercial products

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